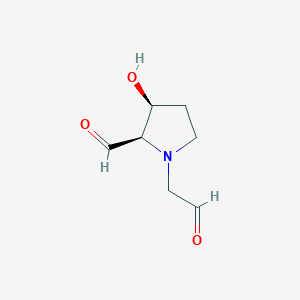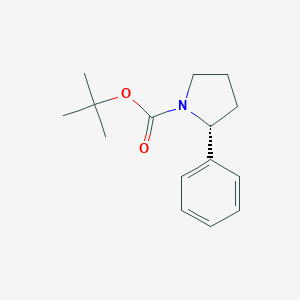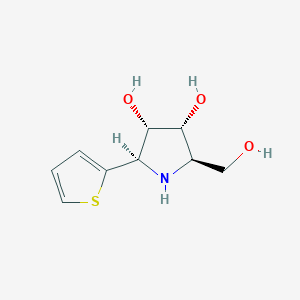
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrolidine and has a unique structure that makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells through various pathways, including the induction of apoptosis and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol are complex and varied. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, among others. Additionally, it has been found to modulate various signaling pathways and gene expression, suggesting that it may have broad therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol in lab experiments include its high potency and specificity for cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, its limitations include its limited solubility in water and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol. One area of interest is in the development of new drug formulations and delivery methods to improve its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol involves several steps. One of the most common methods is the reaction of 2-thiophen-2-ylacetic acid with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol are diverse and extensive. One of the primary areas of research is in the development of new drugs for the treatment of cancer. This molecule has been shown to exhibit potent anti-cancer activity in preclinical studies, making it a promising candidate for further investigation.
Eigenschaften
CAS-Nummer |
180895-71-0 |
|---|---|
Produktname |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
Molekularformel |
C9H13NO3S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C9H13NO3S/c11-4-5-8(12)9(13)7(10-5)6-2-1-3-14-6/h1-3,5,7-13H,4H2/t5-,7+,8-,9+/m1/s1 |
InChI-Schlüssel |
VKZYFNKRQWKPFI-JYFAAPFMSA-N |
Isomerische SMILES |
C1=CSC(=C1)[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
SMILES |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
Kanonische SMILES |
C1=CSC(=C1)C2C(C(C(N2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





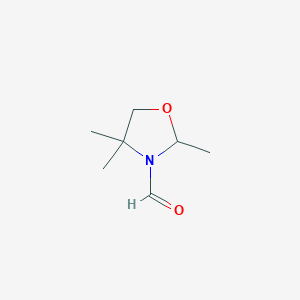


![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)
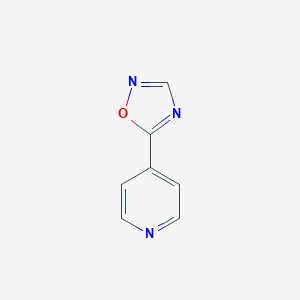
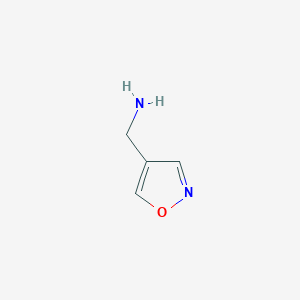
![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
